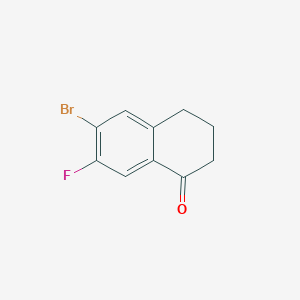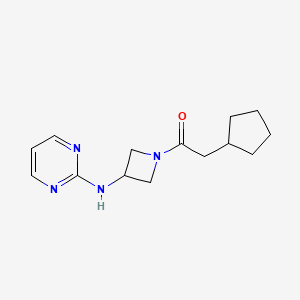![molecular formula C23H27ClN2O4 B2752145 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide CAS No. 921522-55-6](/img/structure/B2752145.png)
5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecule contains a seven-membered ring, which could adopt a puckered conformation to relieve ring strain . The benzamide group is likely to be planar due to the conjugation of the amide group with the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amide) and nonpolar groups (like the isobutyl) could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Modification
Research in the area of benzoxazine and benzazepine derivatives highlights the importance of structural modification to enhance biological activity. For instance, compounds synthesized with a focus on improving serotonin-3 (5-HT3) receptor antagonistic activity demonstrate the critical role of structural elements in determining binding affinity and biological efficacy. Studies have shown that specific substitutions on the benzoxazine and benzazepine rings can lead to compounds with high affinity for 5-HT3 receptors, indicating potential applications in treating conditions mediated by this receptor, such as nausea and vomiting associated with chemotherapy (Kuroita, Sakamori, & Kawakita, 1996; Harada et al., 1995).
Potential Therapeutic Applications
The research on structural analogs of benzocycloheptenone and benzodiazepine receptors suggests that modifications in the chemical structure can significantly impact the therapeutic potential of these compounds. For instance, derivatives designed to interact with benzodiazepine receptors have shown promising anticonvulsant and sedative-hypnotic activities without impairing learning and memory, indicating their potential as safer therapeutic agents (Faizi et al., 2017).
Inhibitory Effects and Mechanisms
Investigations into the inhibitory effects of various compounds on GABA uptake and squalene synthase provide insights into their potential mechanisms of action. Compounds with selective inhibitory effects on glial GABA uptake suggest a nuanced approach to modulating GABAergic signaling, which could be beneficial in treating neurological disorders. Similarly, derivatives with potent squalene synthase inhibitory activities hint at their potential in cholesterol management and the treatment of cardiovascular diseases (Falch et al., 1999; Miki et al., 2002).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O4/c1-14(2)12-26-18-11-16(7-9-20(18)30-13-23(3,4)22(26)28)25-21(27)17-10-15(24)6-8-19(17)29-5/h6-11,14H,12-13H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARYCWWFGKMSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


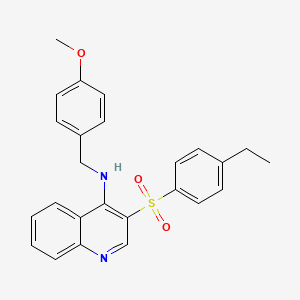
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-](/img/structure/B2752067.png)
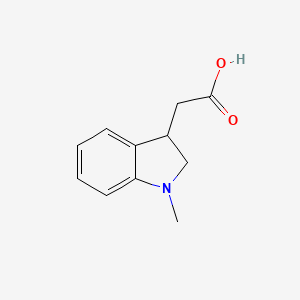
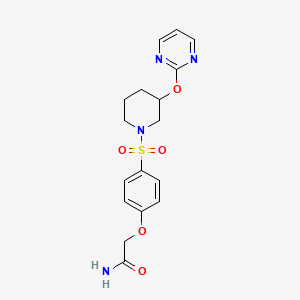
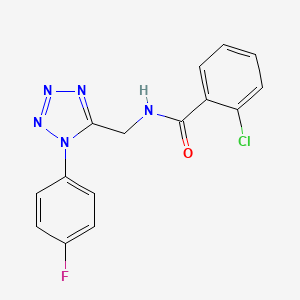
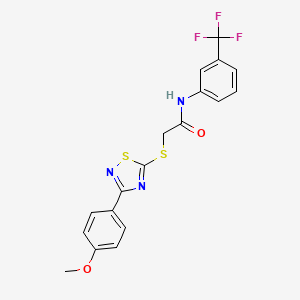

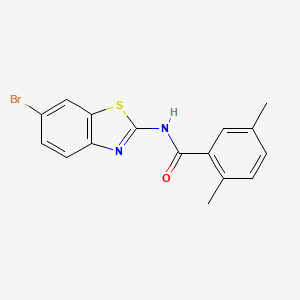
![[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid](/img/structure/B2752078.png)
